molecular formula C20H20N2O5S B15190818 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo- CAS No. 85302-25-6

2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-

Cat. No.: B15190818
CAS No.: 85302-25-6
M. Wt: 400.4 g/mol
InChI Key: XOIMIULULVCTCQ-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” typically involves multi-step organic reactions. The starting materials often include substituted benzopyrans and sulfonamide derivatives. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of benzopyran followed by reduction to form the corresponding amine.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Acylation: Acylation of the amine group with 4-methylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzopyran ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and antioxidants. This compound may exhibit similar biological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity to certain proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-8-sulfonamide derivatives: Compounds with similar core structures but different substituents.

    4,5,7-Trimethylbenzopyran derivatives: Compounds with variations in the methyl groups or additional functional groups.

    Sulfonamide-containing benzopyrans: Compounds with different sulfonamide groups or positions.

Uniqueness

The uniqueness of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

85302-25-6

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C20H20N2O5S/c1-11-5-7-15(8-6-11)21-20(24)22-28(25,26)19-14(4)9-12(2)17-13(3)10-16(23)27-18(17)19/h5-10H,1-4H3,(H2,21,22,24)

InChI Key

XOIMIULULVCTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=C(C=C(C3=C2OC(=O)C=C3C)C)C

Origin of Product

United States

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